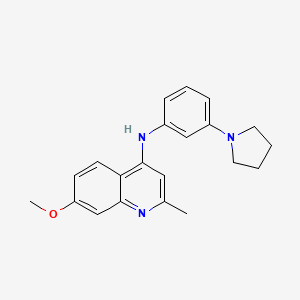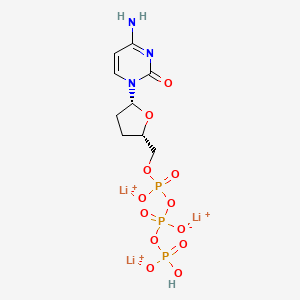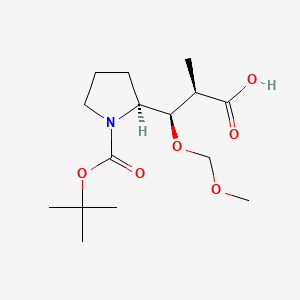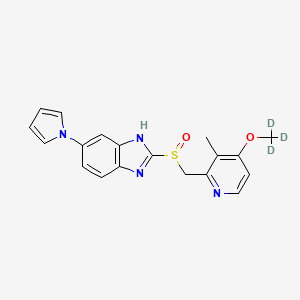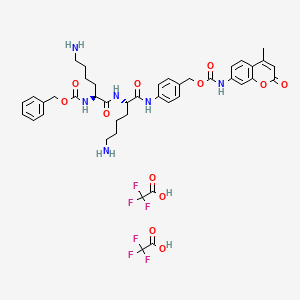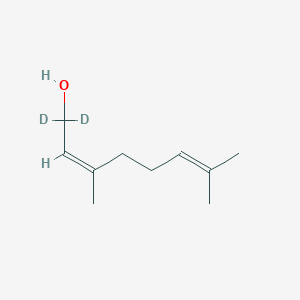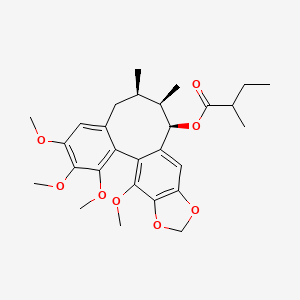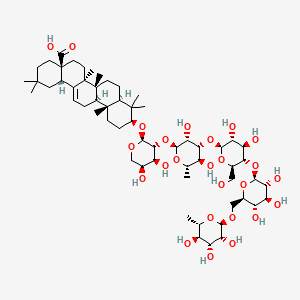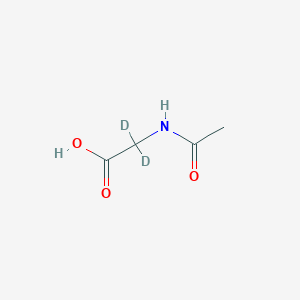![molecular formula C23H25N5O2 B12376753 5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide involves multiple steps, starting with the preparation of the naphthyridine core. The key steps include:
Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate precursors.
Pyridine Ring Formation: The pyridine ring is introduced via cyclization reactions.
Coupling Reactions: The final compound is obtained by coupling the naphthyridine and pyridine intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in DNA repair mechanisms and cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent in oncology, particularly for treating cancers with BRCA mutations.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting PARP1, an enzyme involved in DNA repair. By trapping PARP1 at sites of DNA damage, it prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: Another PARP inhibitor used in oncology.
Rucaparib: A PARP inhibitor with similar applications in cancer treatment.
Niraparib: Known for its use in treating ovarian cancer.
Uniqueness
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide is unique due to its high selectivity for PARP1 over other PARP family members, reducing off-target effects and associated toxicities. This selectivity enhances its therapeutic potential and safety profile .
Eigenschaften
Molekularformel |
C23H25N5O2 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C23H25N5O2/c1-3-16-11-20-21(27-22(16)29)10-15(12-25-20)14-28-8-6-17(7-9-28)18-4-5-19(26-13-18)23(30)24-2/h4-6,10-13H,3,7-9,14H2,1-2H3,(H,24,30)(H,27,29) |
InChI-Schlüssel |
BOKCRBOZYPDNIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C(C=N2)CN3CCC(=CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



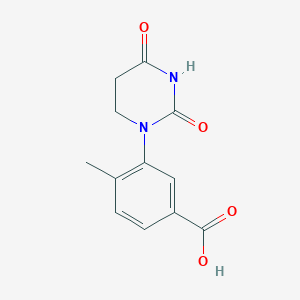
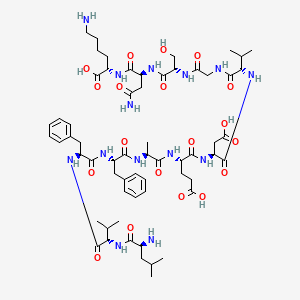
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
